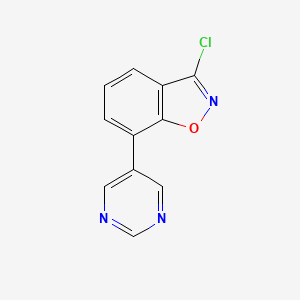
3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a fused benzene and oxazole ring. This particular compound features a chlorine atom at the 3-position and a pyrimidin-5-yl group at the 7-position, making it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with chloroacetic acid followed by cyclization with pyrimidin-5-ylamine under acidic conditions. Another approach involves the condensation of 3-chlorobenzo[d]oxazole-7-carboxylic acid with pyrimidin-5-ylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions: 3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or alcohols.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Alkyl or aryl derivatives of the compound.
科学的研究の応用
3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis or protein function.
Anticancer Activity: Inhibits enzymes or signaling pathways involved in cancer cell proliferation.
類似化合物との比較
3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole is similar to other benzoxazole derivatives, but its unique substitution pattern gives it distinct chemical and biological properties. Some similar compounds include:
3-Chloro-7-phenyl-1,2-benzoxazole: Lacks the pyrimidin-5-yl group.
3-Chloro-7-methyl-1,2-benzoxazole: Has a methyl group instead of the pyrimidin-5-yl group.
3-Chloro-7-pyrimidin-4-yl-1,2-benzoxazole: Has the pyrimidin-4-yl group instead of the pyrimidin-5-yl group.
These compounds differ in their biological activities and applications due to the variations in their substitution patterns.
特性
分子式 |
C11H6ClN3O |
|---|---|
分子量 |
231.64 g/mol |
IUPAC名 |
3-chloro-7-pyrimidin-5-yl-1,2-benzoxazole |
InChI |
InChI=1S/C11H6ClN3O/c12-11-9-3-1-2-8(10(9)16-15-11)7-4-13-6-14-5-7/h1-6H |
InChIキー |
OWYJSGHLXOZMLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C3=CN=CN=C3)ON=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



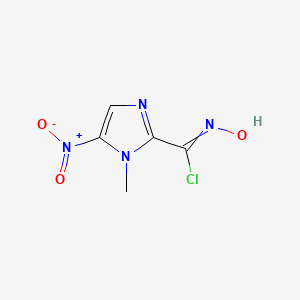
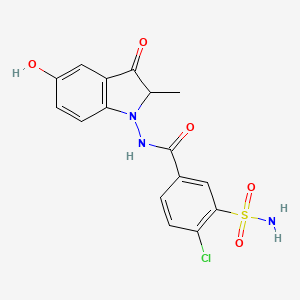

![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
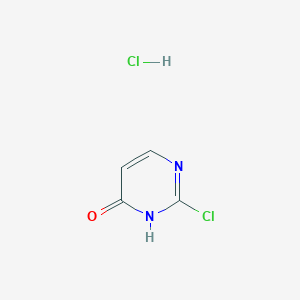
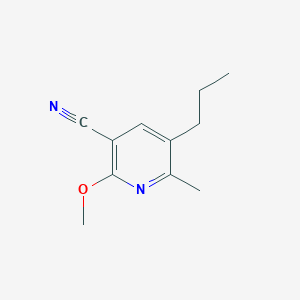
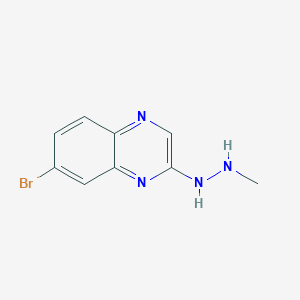
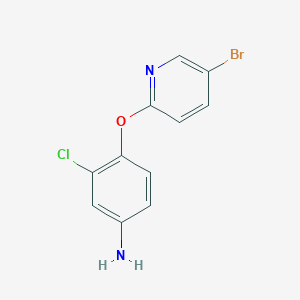
![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
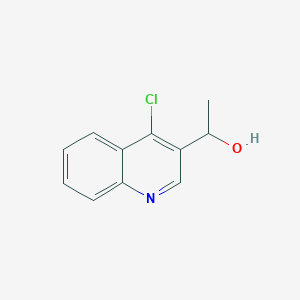
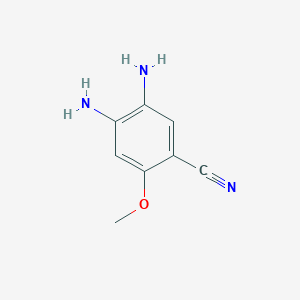
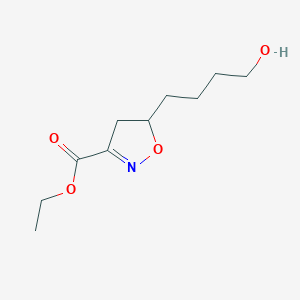
![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
